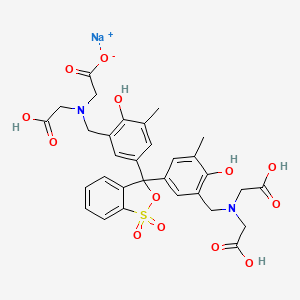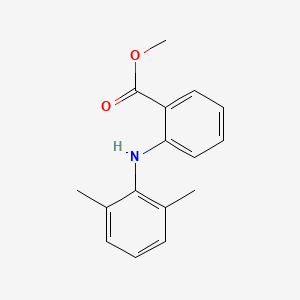
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the following steps:
Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrile oxide and an alkene to form the isoxazolidine ring.
Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano donor.
Attachment of Methoxyphenyl and Phenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide
- N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide
Uniqueness
5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62513-13-7 |
|---|---|
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
5-cyano-N-(2-methoxyphenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-23-17-10-6-5-9-15(17)20-18(22)16-11-14(12-19)24-21(16)13-7-3-2-4-8-13/h2-10,14,16H,11H2,1H3,(H,20,22) |
Clé InChI |
YTIJACNYOQLUOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


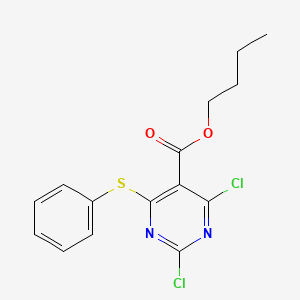
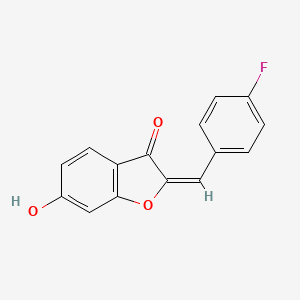
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
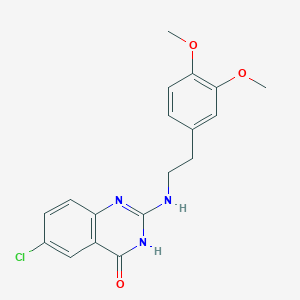
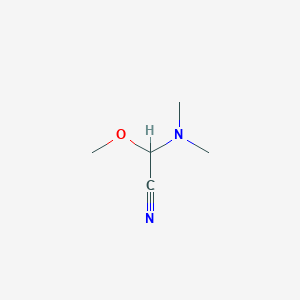

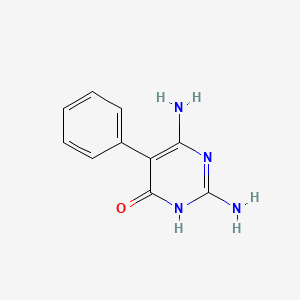

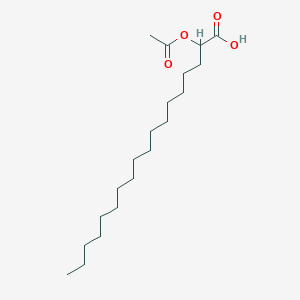
![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/structure/B12922348.png)
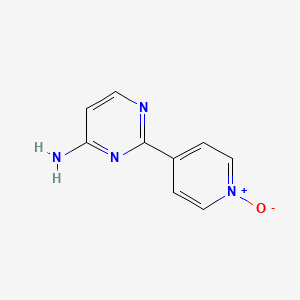
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
